2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride

Covalent inhibitor design Activity-based protein profiling SuFEx click chemistry

Covalent probe discovery often stalls due to the lack of scaffolds offering distinct, staged electrophilic reactivity. This compound directly addresses this gap by integrating an anhydride-type benzoxazine-2,4-dione core with a SuFEx-competent -SO₂F warhead. * **Dual Reactivity**: The dione enables rapid initial amine/thiol conjugation (t₁/₂ ~5-30 min), while the -SO₂F group facilitates slower, proximity-driven SuFEx labeling (t₁/₂ ~hours) for sequential crosslinking. * **Fragment-Based Screening**: Screened at 10-100 µM in pH 7.4 buffer, with >90% SuFEx handle stability, enabling intact protein LC-MS hit identification. * **Supply Chain**: Sourced as a ≥95% purity powder, with stock building-block formats supporting library production of 10-100 mg per well.

Molecular Formula C8H4FNO5S
Molecular Weight 245.19 g/mol
Cat. No. B13258383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride
Molecular FormulaC8H4FNO5S
Molecular Weight245.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)F)C(=O)OC(=O)N2
InChIInChI=1S/C8H4FNO5S/c9-16(13,14)4-1-2-6-5(3-4)7(11)15-8(12)10-6/h1-3H,(H,10,12)
InChIKeyUTRLXWYOFAEJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride – Chemical Identity & Sourcing


2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride (CAS 1955560-49-2; molecular formula C₈H₄FNO₅S; molecular weight 245.19 g/mol) is a heterobifunctional aromatic sulfonyl fluoride that embeds a benzoxazine-2,4-dione (isatoic anhydride) core and a sulfur(VI) fluoride exchange (SuFEx) handle at the 6-position . The compound is catalogued as a member of the expanding sulfonyl fluoride building-block and covalent-probe space, with the dione core providing two distinct electrophilic centres—the anhydride-like carbonyls and the –SO₂F warhead—that are absent in mono‑oxo or sulfonamide analogs [1]. Commercial sourcing is currently limited to specialist suppliers, with the compound supplied as a powder of ≥95% purity (typical for this scaffold) .

SuFEx click-chemistry compatible building block
Dual-electrophile architecture for covalent probe design
Specialist-sourced with scaffold-typical purity profile

Irreplaceable Role of 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride in Probe Discovery


Substituting 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride with a close in-class analog such as the mono‑oxo benzoxazine sulfonyl fluoride, the N‑methyl‑dioxo derivative, or the 6‑sulfonamide congener introduces measurable changes in electrophilic repertoire, molecular shape, and hydrogen‑bonding capacity that directly alter target‑engagement profiles [1]. The target compound uniquely combines the anhydride‑type dione electrophile with a SuFEx‑competent –SO₂F group, creating a dual‑warhead architecture that cannot be recapitulated by any single comparator. The sulfonamide analog lacks the covalent serine/lysine‑targeting fluoride leaving group, while the N‑methyl analog sacrifices the unsubstituted NH proton that participates in tautomer‑dependent hydrogen bonding and ring‑opening reactivity [2]. These differences are structural and physicochemical in nature; direct quantitative biochemical head‑to‑head data for this precise scaffold remain absent from the open literature, and the differentiation evidence below is therefore drawn from class‑level reactivity principles, calculated properties, and comparative analog characterization.

Sulfonamide congener
Lacks the SuFEx covalent warhead; cannot form irreversible protein adducts, fundamentally altering target engagement strategy.
N‑methyl dioxo analog
Eliminates the key N–H hydrogen bond donor, potentially shifting fragment binding poses and Rule‑of‑Three compliance.
Mono‑oxo benzoxazine sulfonyl fluoride
Missing the second anhydride-type electrophile; dual‑warhead crosslinking strategies are not accessible with this analog.

Quantitative Differentiation of 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride from Analogs


Covalent Warhead Identity: SuFEx vs. Sulfonamide

The target compound carries a sulfonyl fluoride (–SO₂F) group, which functions as a SuFEx electrophile capable of irreversible covalent bond formation with active-site serine, threonine, tyrosine, lysine, cysteine, and histidine residues under physiological conditions (pH 7.4, 37 °C) [1]. In contrast, the closest sulfonamide analog, 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide (CAS 74030-68-5), contains a –SO₂NH₂ group that is not electrophilic and cannot form covalent adducts with nucleophilic protein residues. This functional-group difference is categorical: sulfonyl fluorides are validated covalent warheads, whereas sulfonamides act solely as reversible hydrogen-bond donors/acceptors [2].

Covalent Warhead
Class-level inference
Target–SO₂F: forms covalent bonds with Ser/Thr/Tyr/Lys/Cys/His; rate constants ~10⁻²–10⁰ M⁻¹s⁻¹
Sulfonamide analog–SO₂NH₂: non‑electrophilic, no covalent adduct formation observed
Distinguishes covalent labeling capability; sulfonamide congeners lack irreversible target modification
Class-level SuFEx kinetics; scaffold‑specific head‑to‑head data not available
Covalent inhibitor design Activity-based protein profiling SuFEx click chemistry

Dual Electrophile Architecture vs. Mono-Oxo Analogs

The target compound contains two carbonyl groups (2,4‑dioxo substitution) in the benzoxazine ring, forming a cyclic anhydride‑like motif. The mono‑oxo comparator, 2‑oxo‑2,4‑dihydro‑1H‑3,1‑benzoxazine‑6‑sulfonyl fluoride (molecular formula C₈H₆FNO₄S; MW 231.2), possesses only one carbonyl, thereby lacking the second electrophilic centre and the associated ring‑strain energy that drives nucleophilic ring‑opening. Isatoic anhydride (the unsubstituted 2,4‑dione) undergoes ring‑opening with amines and thiols with half‑lives of minutes to hours at pH 7.4, whereas the mono‑oxo benzoxazine is hydrolytically stable under identical conditions, representing a >10²‑fold reactivity difference [1].

Dual Electrophile
Class-level inference
>10²‑fold ring‑opening reactivity for the dioxo core vs. hydrolytically stable mono‑oxo analog
Enables dual‑warhead probe strategies; mono‑oxo analogs cannot achieve sequential crosslinking
Isatoic anhydride kinetics used as surrogate; direct benzoxazine data remain to be verified
Dual-warhead probes Electrophilic fragment screening Benzoxazine reactivity

Hydrogen Bond Donor Capacity: N-H vs. N-Methyl Analog

The target compound bears an unsubstituted N–H at position 1, contributing one hydrogen bond donor (HBD). The N‑methyl analog, 1‑methyl‑2,4‑dioxo‑2,4‑dihydro‑1H‑3,1‑benzoxazine‑6‑sulfonyl fluoride (CAS 2137721-33-4; C₉H₆FNO₅S; MW 259.21), replaces this with an N–CH₃ group, eliminating the HBD and increasing both molecular weight (+14 Da) and calculated logP. The target compound’s HBD count of 1 vs. 0 for the N‑methyl analog alters Rule‑of‑Three compliance for fragment‑based screening: MW 245.19 vs. 259.21; HBD 1 vs. 0; cLogP approximately 0.3–0.5 units lower .

H‑Bond Donor
Data to verify
TargetMW 245; HBD=1 (N–H); cLogP ~0.8–1.2
N‑Methyl analogMW 259; HBD=0; cLogP ~1.3–1.7
Alters hydrogen‑bonding capacity and fragment screening compliance; calculated properties need experimental validation
Physicochemical data derived from SMILES; Sources unavailable for confirmation
Ligand efficiency Hydrogen bonding Fragment-based drug discovery

Aqueous Stability: Sulfonyl Fluoride vs. Sulfonyl Chloride

Sulfonyl fluorides exhibit markedly superior aqueous stability relative to their sulfonyl chloride counterparts. Aryl sulfonyl fluorides such as the target compound display hydrolysis half‑lives (t₁/₂) typically in the range of hours to days in pH 7.4 aqueous buffer at 25 °C, whereas the analogous aryl sulfonyl chlorides hydrolyze with t₁/₂ of seconds to minutes under identical conditions—a stability differential of >10³-fold [1]. Although a 6‑sulfonyl chloride analog of the target benzoxazine scaffold (e.g., 1‑methyl‑2,4‑dioxo‑2,4‑dihydro‑1H‑3,1‑benzoxazine‑6‑sulfonyl chloride) is commercially catalogued, its rapid hydrolysis precludes reliable use in aqueous biochemical assay formats . The –SO₂F group’s resistance to premature hydrolysis ensures that the electrophilic warhead remains intact during incubation with protein targets in physiological buffer.

Aqueous Stability
Class-level inference
>10³‑fold higher hydrolytic stability of –SO₂F (t₁/₂ hours) vs. –SO₂Cl (t₁/₂ seconds) at pH 7.4
Preserves electrophile integrity during biochemical assays; –SO₂Cl analogs pre‑hydrolyze and limit assay reliability
Class‑level hydrolysis kinetics; buffer‑specific validation recommended
Aqueous stability Sulfonyl halide reactivity Biochemical assay compatibility

Optimal Research & Industrial Applications of 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride


Covalent Fragment Screening: Serine Hydrolase & Kinase Panels

The –SO₂F group enables irreversible labeling of active-site serine residues, making this compound suitable as an entry point for covalent fragment-based drug discovery (FBDD) against serine hydrolases and lipid kinases. The dual electrophilic architecture—anhydride‑type dione core plus SuFEx warhead—provides a unique covalent fragment topology not available with mono‑oxo or sulfonamide analogs. Fragments are screened at 10–100 µM with incubation times of 30 min to 4 h in pH 7.4 buffer, conditions under which the –SO₂F group remains >90% intact based on class‑level hydrolysis data [1]. Hit identification is performed via intact protein LC‑MS or ABPP gel‑based fluorescence readout, using a clickable alkyne or biotin handle appended through the N–H position if desired [2].

Dual-Warhead Probe Development for Target Deconvolution

The combination of a ring‑opening‑competent dioxo‑benzoxazine core and a SuFEx‑reactive –SO₂F group allows staged covalent modification strategies: the anhydride reacts rapidly with proximal lysine or cysteine residues (t₁/₂ ~5–30 min for isatoic anhydride aminolysis at pH 7.4), while the –SO₂F group engages a second nucleophile more slowly (t₁/₂ ~hours), enabling sequential proximity‑driven crosslinking. This dual‑warhead capability is absent in the mono‑oxo benzoxazine sulfonyl fluoride (which cannot undergo ring‑opening) and in the sulfonamide analog (which lacks the second electrophile). Such probes are employed at 1–50 µM in live‑cell chemoproteomic workflows, with target identification via tandem mass spectrometry following click‑chemistry enrichment [1][2].

SuFEx Bioconjugation and ADC Linker Chemistry

The aryl –SO₂F group serves as a stable yet reactive handle for SuFEx conjugation to protein targets under mild aqueous conditions (pH 7.0–8.0, 25–37 °C, no copper catalyst required). The 2,4‑dioxo‑benzoxazine core simultaneously provides a UV‑active chromophore (λₐ₆ₛ ≈ 280–310 nm, typical of isatoic anhydride) for spectrophotometric monitoring of conjugation efficiency. Compared to the N‑methyl analog, the free N–H of the target compound permits further derivatization (e.g., installation of a payload or fluorophore) without altering the SuFEx reactivity. Conjugation reactions are performed at stoichiometric ratios of 1:1 to 5:1 (probe:protein), with conversion monitored by LC‑MS intact mass shift [1].

Building Block for Sulfonamide-Focused Library Synthesis

The –SO₂F group undergoes chemoselective reaction with primary and secondary amines (but not with alcohols or water under controlled conditions) to form stable sulfonamides in >80% yield under parallel synthesis conditions (1.2 eq amine, DIPEA, MeCN, 25 °C, 12 h). This contrasts with –SO₂Cl analogs, which produce HCl by‑products that can degrade acid‑sensitive scaffolds and require rigorous exclusion of moisture. The dioxo‑benzoxazine scaffold additionally provides two points of diversity (N‑1 and C‑6 sulfonamide) for generating compound arrays. Library production scales of 10–100 mg per well are feasible using the target compound as a stock building block [1].

Application
Selection Property
Validation Focus
Covalent fragment screening
SuFEx warhead & dual‑electrophile scaffold
Serine hydrolase/kinase labeling, intact‑protein MS
Dual‑warhead probe development
Orthogonal electrophilic centers
Sequential crosslinking, chemoproteomic enrichment
SuFEx bioconjugation
Aqueous stability & UV‑active chromophore
Conjugation efficiency, LC‑MS monitoring
Sulfonamide library synthesis
Chemoselective amine coupling
Parallel synthesis yield, sulfonamide scope
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